N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine
Description
N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: is a chemical compound that features a unique structure combining an adamantyl group and a benzofuran moiety
Properties
IUPAC Name |
1-(2-adamantyl)-N-(1-benzofuran-5-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-2-20-16(3-4-22-20)6-13(1)11-21-12-19-17-7-14-5-15(9-17)10-18(19)8-14/h1-4,6,14-15,17-19,21H,5,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZNVAWGXMDBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNCC4=CC5=C(C=C4)OC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine typically involves a multi-step process:
Formation of the Adamantylmethyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Benzofuran Derivative Synthesis: The benzofuran moiety is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Coupling Reaction: The adamantylmethyl intermediate is then coupled with the benzofuran derivative using a reductive amination reaction, where the amine group is introduced.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or hydroxyl groups in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, or gene expression.
Comparison with Similar Compounds
N-(2-adamantylmethyl)-1-(benzofuran-5-yl)methanamine: can be compared with other similar compounds:
N-(2-adamantylmethyl)-1-(benzofuran-2-yl)methanamine: Similar structure but with the benzofuran moiety at a different position.
N-(2-adamantylmethyl)-1-(benzothiophene-5-yl)methanamine: Contains a benzothiophene moiety instead of benzofuran.
N-(2-adamantylmethyl)-1-(indole-5-yl)methanamine: Features an indole moiety instead of benzofuran.
Uniqueness
The uniqueness of This compound lies in its specific combination of the adamantyl and benzofuran groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
